molecular formula C9H10BF3O2 B14180023 Dimethyl (4-(trifluoromethyl)phenyl)boronate CAS No. 873066-23-0

Dimethyl (4-(trifluoromethyl)phenyl)boronate

Cat. No.: B14180023
CAS No.: 873066-23-0
M. Wt: 217.98 g/mol
InChI Key: FXAFJCWFFVNRLQ-UHFFFAOYSA-N
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Description

Dimethyl (4-(trifluoromethyl)phenyl)boronate is an organoboron compound characterized by a boronate ester group (B–O bonds) attached to a phenyl ring substituted with a trifluoromethyl (–CF₃) group at the para position. This compound is notable for its electron-withdrawing trifluoromethyl substituent, which significantly influences its electronic, steric, and chemical properties. Boronate esters are widely used in organic synthesis, sensing applications, and materials science due to their reversible covalent binding with diols and pH-responsive behavior . The –CF₃ group enhances stability under harsh conditions (e.g., photostability in fluorescence sensors) and modifies reactivity in catalytic and electrochemical systems .

Properties

CAS No.

873066-23-0

Molecular Formula

C9H10BF3O2

Molecular Weight

217.98 g/mol

IUPAC Name

dimethoxy-[4-(trifluoromethyl)phenyl]borane

InChI

InChI=1S/C9H10BF3O2/c1-14-10(15-2)8-5-3-7(4-6-8)9(11,12)13/h3-6H,1-2H3

InChI Key

FXAFJCWFFVNRLQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(F)(F)F)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-(trifluoromethyl)phenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenylboronic acid with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-(trifluoromethyl)phenyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (4-(trifluoromethyl)phenyl)boronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (4-(trifluoromethyl)phenyl)boronate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Boronate Compounds

The following analysis compares dimethyl (4-(trifluoromethyl)phenyl)boronate with structurally related boronate esters, focusing on substituent effects, physicochemical properties, and functional performance.

Substituent Effects on Electronic and Steric Properties

Substituent (R) Electronic Nature Key Structural Impacts
4-(Trifluoromethyl) Strong electron-withdrawing (–I, –σ) Increases boron atom acidity; reduces electron density on phenyl ring, enhancing stability against oxidation .
4-Chloro Moderate electron-withdrawing (–I) Similar electronic effects but with lower steric bulk compared to –CF₃; moderate herbicidal activity .
4-Methoxy Electron-donating (+M) Increases electron density on boron, weakening diol-binding affinity; improves gelation in nonpolar solvents .
Phenyl (unsubstituted) Neutral/weak electron-donating Baseline for comparison; moderate gelation and binding properties .
Sensing and Fluorescence
  • 4-(Trifluoromethyl)phenyl: Demonstrated superior performance in hydrogen peroxide (H₂O₂) detection via fluorescence "turn-on" mechanisms. The –CF₃ group stabilizes phenoxide anions, enabling selective excitation with a detection limit of ≈2.5 ppb in 60 seconds. This substituent also improves photostability compared to 2,4-difluorophenyl analogs .
  • 4-Methoxyphenyl: Lower sensitivity due to electron-donating effects, which reduce phenoxide anion stability .
Herbicidal Activity
  • 4-(Trifluoromethyl)phenyl: Exhibits moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass) .
  • 4-Chlorophenyl : Comparable activity to –CF₃ derivatives but with slightly reduced efficacy due to lower steric and electronic effects .
Gelation and Self-Assembly
  • 4-(Trifluoromethyl)phenyl : Poor gelation in solvents like cyclohexane, even at high concentrations (>20 mg/mL). The –CF₃ group disrupts intermolecular interactions critical for self-assembly .
  • 4-Methoxyphenyl : Forms stable gels in toluene and ethyl myristate at low concentrations (3 mg/mL), attributed to enhanced π-π stacking from electron-donating groups .
Electrochemical Performance
  • 4-(Trifluoromethyl)phenyl: Not directly studied in electrolytes, but analogous fluorinated boronates (e.g., cyclic boronates with –CF₃) significantly enhance LiF solubility in dimethoxyethane (DME) by stabilizing anion complexes via electron-withdrawing effects .
  • Pentafluorophenyl : Cyclic boronates with this substituent achieve ionic conductivities up to 9.54 × 10⁻³ S/cm in DME due to reduced steric hindrance .

Stability and Reactivity

  • Reaction with Peroxynitrite (ONOO⁻): The trifluoromethyl group may influence radical formation pathways.

Biological Activity

Dimethyl (4-(trifluoromethyl)phenyl)boronate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a boronate moiety. This configuration influences its chemical reactivity and biological interactions.

Property Description
Molecular Formula C9H10B F3O2
Molecular Weight 223.98 g/mol
Functional Groups Boronate, Trifluoromethyl
Solubility Soluble in organic solvents

The biological activity of this compound primarily involves its interaction with various biological macromolecules. It has been shown to act as an inhibitor of specific enzymes, which can lead to therapeutic applications in treating diseases such as cancer and bacterial infections.

Enzyme Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on enzymes relevant to disease pathways. For instance, research indicates that certain boron-containing compounds can inhibit proteasome activity, which is crucial for cellular regulation and apoptosis in cancer cells .

Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that boronates can induce apoptosis in cancer cells by disrupting proteasomal function .
  • Antibacterial Properties : Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics .
  • Neuroprotective Effects : Compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase (AChE), potentially offering benefits in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of a boronate compound similar to this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 0.54 μM against breast cancer cells, highlighting its potential as a lead compound for further development .
  • Antibacterial Efficacy : In vitro assays revealed that derivatives of this compound exhibited notable antibacterial activity against MRSA strains, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Neuroprotective Studies : Research focused on the inhibition of AChE by related compounds showed promising results, with some exhibiting IC50 values lower than 0.1 μM, suggesting potential applications in treating Alzheimer's disease .

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